REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:14][CH3:15])[C:4]1[N:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][NH:11]2)=[CH:6][CH:5]=1.C1C(=O)N([Br:23])C(=O)C1>C(#N)C>[Br:23][C:5]1[CH:6]=[C:7]2[C:12](=[N:13][C:4]=1[CH:3]([O:2][CH3:1])[O:14][CH3:15])[NH:11][CH2:10][CH2:9][CH2:8]2
|
Name
|
|
Quantity
|
114.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C2CCCNC2=N1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C2CCCNC2=N1)OC
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3 l 4-necked round-bottom flask was placed
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 30 min at 25° C
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 1000 ml of diethylether
|
Type
|
WASH
|
Details
|
The mixture was washed with 3×100 ml of ice/water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 2×100 ml of diethylether
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 1×100 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCCNC2=NC1C(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |